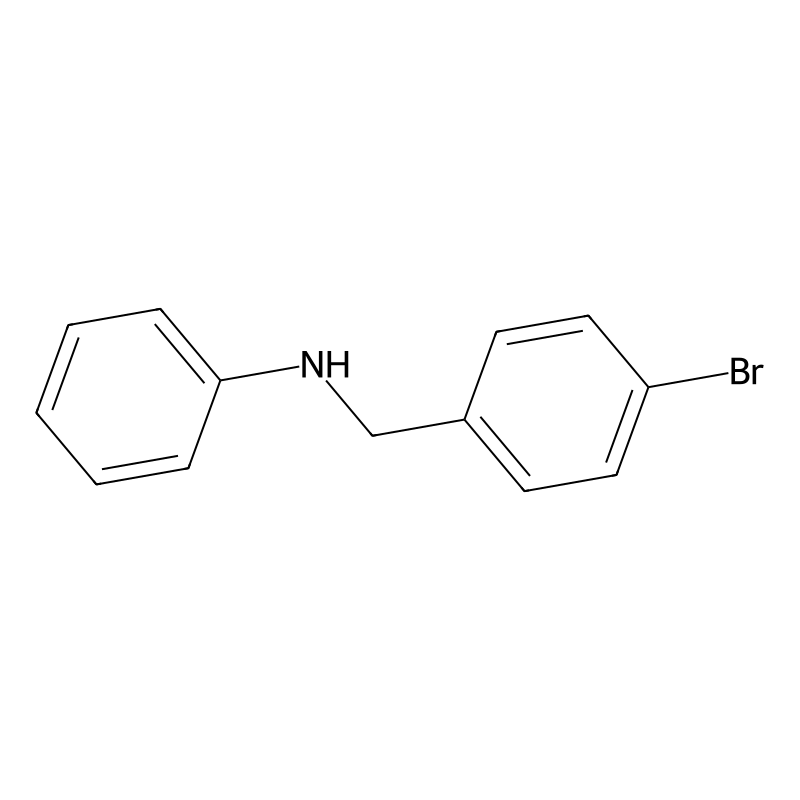

N-(4-Bromobenzyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Bromobenzyl)aniline is an organic compound with the molecular formula . It is classified as a derivative of aniline, where the hydrogen atom on the nitrogen is substituted by a 4-bromobenzyl group. This substitution imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its reactivity, allowing for various chemical transformations.

- Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to yield different amine derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: The bromine atom in N-(4-Bromobenzyl)aniline can be substituted with other functional groups through nucleophilic substitution reactions, often employing nucleophiles like sodium methoxide or sodium ethoxide.

These reactions allow for the modification of N-(4-Bromobenzyl)aniline, facilitating its use in various applications.

Research indicates that N-(4-Bromobenzyl)aniline exhibits potential biological activities, particularly in medicinal chemistry. It has been explored for its antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, which could lead to inhibition or activation of biological pathways relevant to disease processes.

The synthesis of N-(4-Bromobenzyl)aniline typically involves several key steps:

- Nitration: Benzene is nitrated to produce nitrobenzene.

- Reduction: Nitrobenzene is reduced to form aniline.

- Bromination: Aniline undergoes bromination to introduce a bromine atom at the para position.

- Reductive Amination: The final step involves reductive amination of 4-bromobenzaldehyde with aniline to yield N-(4-Bromobenzyl)aniline.

In industrial contexts, optimized reaction conditions are often employed to enhance yield and purity, utilizing efficient catalysts and controlled environments.

N-(4-Bromobenzyl)aniline finds applications across various fields:

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is investigated for potential pharmacological activities, contributing to drug development efforts.

- Materials Science: It is utilized in developing novel materials with specific electronic and optical properties, particularly in organic electronics.

Several compounds share structural similarities with N-(4-Bromobenzyl)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Bromobenzyl)selanyl)aniline | C13H12BrNSe | Contains selenium; unique properties due to selenium presence. |

| 3-(Benzo[d]thiazol-2-yl)-N-(4-bromobenzyl)aniline | C16H14BrN2S | Incorporates a benzothiazole ring; different biological activities. |

| 4-Bromo-N-(p-tolyl)aniline | C13H12BrN | Features a tolyl group; distinct solubility properties. |

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | C19H20BrN2O2 | Contains methoxy groups; used in organic electronics. |

Uniqueness

N-(4-Bromobenzyl)aniline's uniqueness lies in its specific substitution pattern combining both bromine and aniline moieties. This combination enables it to participate in a wide range of